molecular formula C6H4BrN3O B15249458 5-Bromoisoxazolo[4,5-b]pyridin-3-amine

5-Bromoisoxazolo[4,5-b]pyridin-3-amine

Cat. No.: B15249458
M. Wt: 214.02 g/mol
InChI Key: FUAIQZJIHPZBPP-UHFFFAOYSA-N
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Description

5-Bromoisoxazolo[4,5-b]pyridin-3-amine is a fused heterocyclic compound featuring an isoxazole ring (containing oxygen and nitrogen) fused to a pyridine ring at the [4,5-b] positions. The bromine substituent at the 5-position enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₆H₄BrN₃O, with a molecular weight of 214.02 g/mol (calculated from ).

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

5-bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine

InChI

InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(9-4)6(8)10-11-3/h1-2H,(H2,8,10)

InChI Key

FUAIQZJIHPZBPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1ON=C2N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoxazolo[4,5-b]pyridin-3-amine typically involves the annulation of a pyridine ring to an isoxazole ring. One common method is the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 . For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields 3-arylamino derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoxazolo[4,5-b]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromoisoxazolo[4,5-b]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromoisoxazolo[4,5-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . By inhibiting this enzyme, the compound can affect hormone levels and related biological processes.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Bromine’s polarizability enhances halogen bonding in target interactions, making this compound superior to chlorine analogs in binding affinity for certain enzymes .
  • Synthetic Challenges : Bromination at the 5-position requires careful optimization to avoid side reactions, as seen in imidazo[4,5-b]pyridine synthesis ().

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